N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.13722174 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis and Biological Evaluation : The compound N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, due to its complex structure, has been a subject of interest in synthesizing novel derivatives with potential biological activities. In a study by Fahim and Shalaby (2019), various benzenesulfonamide derivatives were synthesized, including isoxazolyl-phenyl benzenesulfonamide compounds, which underwent further biological evaluation for their antitumor activities against HepG2 and MCF-7 cell lines. The compound 4-chloro-N-(4-(isoxazole-3-yl)phenyl)benzenesulfonamide (ISP) showed significant in vitro antitumor activity, leading to further studies on its potential interaction with KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Chemical Reactivity and Applications : The compound's reactivity towards various nucleophiles and its utility in synthesizing other complex molecules have been explored. For instance, Al-Shiekh et al. (2004) reported the use of acetylphenyl derivatives in the synthesis of new azolopyrimidine and pyridine derivatives, highlighting the compound's role in heterocyclic synthesis (Al-Shiekh et al., 2004).
Structural and Theoretical Studies
Crystal Structure Analysis : The compound's structural aspects and interactions have been studied through crystallography and theoretical calculations. For example, Prabhuswamy et al. (2016) synthesized a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and analyzed its crystal structure, providing insights into the molecular and crystal packing stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)13-5-4-6-15(9-13)21-20(24)19-11-16(22-27-19)14-7-8-17(25-2)18(10-14)26-3/h4-10,19H,11H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDGYDDHLSHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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